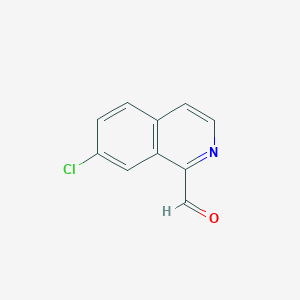

7-Chloroisoquinoline-1-carbaldehyde

Overview

Description

Scientific Research Applications

Synthesis and Biological Activities

7-Chloroisoquinoline-1-carbaldehyde and its analogs have been extensively studied for their ability to serve as building blocks in organic synthesis, leading to compounds with significant biological activities. For instance, derivatives of chloroquinoline have shown promising antibacterial and antioxidant properties. The synthesis of novel 7-chloroquinoline derivatives has demonstrated their potential as antibacterial agents against common pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds showing potent activity comparable to standard antibiotics. Additionally, these compounds have exhibited strong antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Abdi et al., 2021).

Chemical Modifications and Applications

Chemical modifications of chitosan using chloroquinoline carbaldehydes have highlighted the potential of these compounds in creating novel biomaterials. By synthesizing chitosan Schiff bases with chloroquinoline carbaldehydes, researchers have developed materials with enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. These modified biomaterials exhibit increased activity compared to chitosan alone, indicating their potential in medical and biological applications (Haj et al., 2020).

Molecular Docking and Anticancer Potential

Molecular docking studies involving chloroquinoline derivatives have identified potential targets for anticancer therapy. Compounds derived from chloroquinoline carbaldehydes have shown promising results in binding to cancer-related proteins, suggesting their potential as cancer therapeutics. For example, docking analysis of heterocyclic derivatives has shown that these compounds may act as inhibitors of specific enzymes involved in cancer progression, indicating a novel approach for cancer treatment (Ghanei et al., 2016).

Corrosion Inhibition

Quinoline derivatives, including chloroquinoline carbaldehydes, have been evaluated for their corrosion inhibition properties. Studies demonstrate that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable for industrial applications. The mechanisms behind their inhibition capabilities have been explored through both experimental and theoretical approaches, highlighting the multifaceted utility of chloroquinoline derivatives (Lgaz et al., 2017).

Safety and Hazards

Future Directions

Quinoline derivatives, including 7-Chloroisoquinoline-1-carbaldehyde, have shown potential in various fields, particularly in medicinal chemistry. They have been used in the synthesis of various biologically and pharmaceutically active compounds . Therefore, future research may focus on exploring their potential uses in medicine and other fields.

Properties

IUPAC Name |

7-chloroisoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGZRSYWIYBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)

amine hydrochloride](/img/structure/B1380621.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)

![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)